

tetraacetylated N-azidoacetylmannosamine

basic research

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Compound Focus: **Ac4ManNAz**

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Chemical Profile & Core Function

Ac4ManNAz is an azide-modified monosaccharide that serves as a metabolic precursor for engineering cell surfaces. The table below summarizes its fundamental chemical characteristics [1] [2] [3].

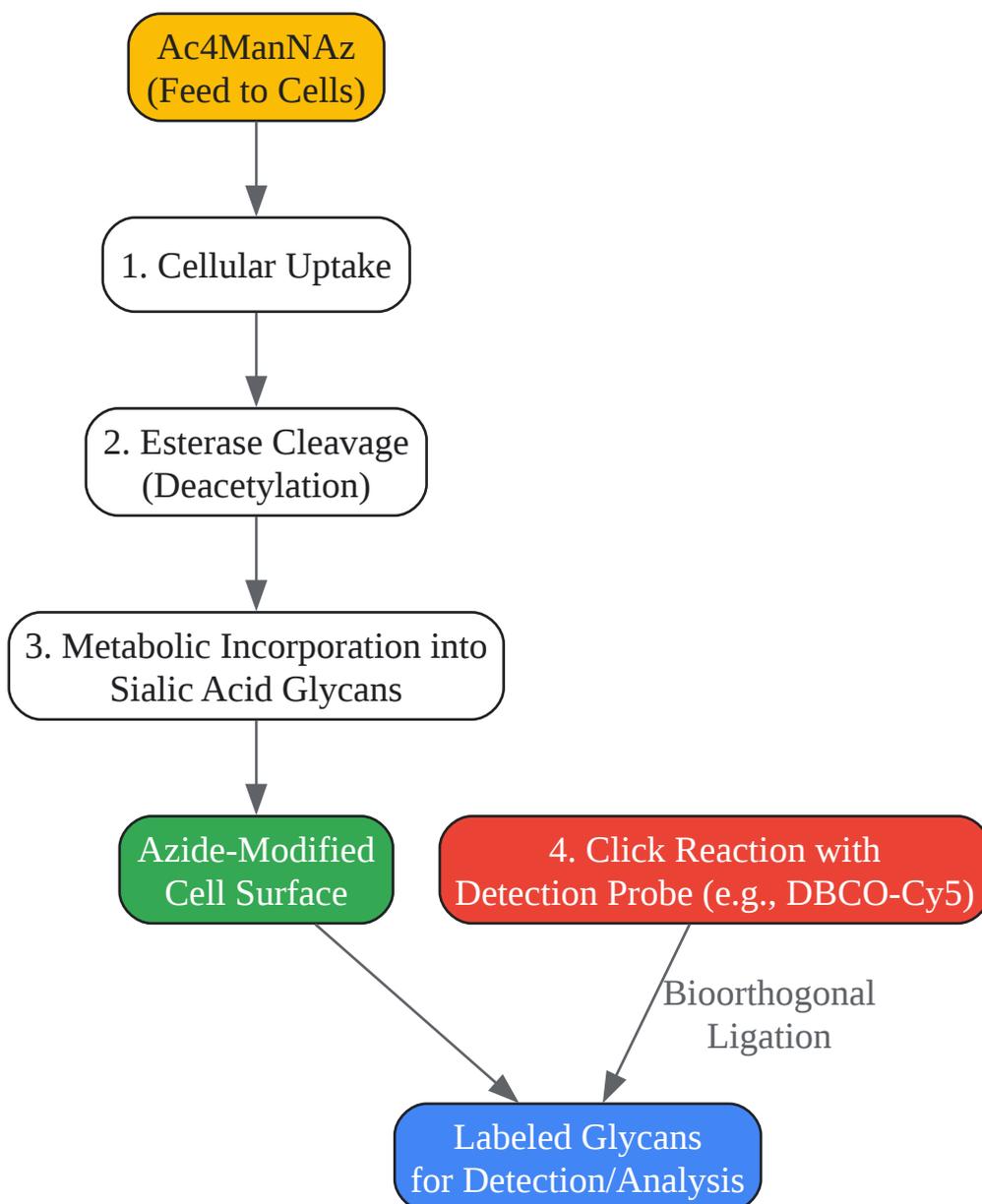
Property	Specification
CAS Number	361154-30-5
Molecular Formula	C ₁₆ H ₂₂ N ₄ O ₁₀
Molecular Weight	430.37 g/mol
Purity	>90% to ≥95%
Physical Form	White to slightly grey amorphous solid
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform (up to 100 mM in DMSO)
Storage	-20°C, desiccated

Its primary research application is in **metabolic labeling of sialic acid residues on glycoproteins** [4] [5]. The tetraacetylated form is cell-permeable. Once inside the cell, cellular esterases remove the acetyl groups,

and the resulting ManNAz is metabolically incorporated into cell surface glycans as an azide-modified sialic acid [4]. This introduced azide group is a bioorthogonal chemical handle that does not interfere with native biological processes [6]. It can be selectively tagged ex vivo or in vivo via "Click Chemistry" reactions for detection, isolation, or targeted delivery [1].

Bioorthogonal Labeling & Detection Workflow

The power of **Ac4ManNAz** is realized through a two-step process: metabolic incorporation followed by chemoselective ligation. The following diagram illustrates this core experimental workflow.



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*The metabolic labeling and detection workflow for **Ac4ManNAz**.*

Key Reaction Mechanisms for Detection

The azide group on the cell surface reacts with probes using highly specific bioorthogonal reactions. The table below compares the three primary types of azide-based reactions [6].

Reaction Type	Key Feature	Kinetics (k, $M^{-1}s^{-1}$)	Key Components	Primary Consideration
Staudinger Ligation	First bioorthogonal reaction; forms amide bond.	~0.0020	Azide + Triarylphosphine	Slow kinetics; phosphine oxidation sensitivity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)	Classic "Click Chemistry"; high efficiency.	Very high (up to 10^7 increase)	Azide + Alkyne + Cu(I) Catalyst	Copper toxicity to cells and proteins.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)	Copper-free; ideal for live cells and in vivo.	~0.0012 - 0.0030+	Azide + Strained Cyclooctyne	Higher synthetic complexity for cyclooctynes.

For sensitive live-cell applications, **SPAAC is often the preferred method** due to its lack of copper cytotoxicity [6]. Commercially available DBCO (dibenzocyclooctyne)-conjugated probes—such as fluorescent dyes (e.g., DBCO-Cy5) or biotin—are used for this reaction [7] [8].

Safety & Concentration Optimization

Concentration is critical for effective and safe labeling. A peer-reviewed study in endothelial progenitor cells provides clear guidance [8].

Parameter	Low/No Risk (10 μ M)	Moderate/High Risk (>20 μ M)
Cell Viability	No significant effect	Significant decrease (~6-12%)
Proliferation Rate	No significant effect	Gradual inhibition
Cell Migration	No significant effect	Not significantly affected
Membrane Permeability	No significant effect	Not significantly affected
Endocytosis Rate	No significant effect	Gradual decrease
ROS Generation	No significant effect	Significantly increased (at 50 μ M)
Recommended Use	Safe for in vivo labeling and tracking	Not recommended; induces adverse effects

This evidence supports **10 μ M as an optimal and safe concentration** for initiating experiments, though concentration should be optimized for specific cell types [8].

Advanced Application in Drug Delivery

A 2024 study demonstrates a sophisticated therapeutic application, using **Ac4ManNAz** to create a personalized nanoplatform for postsurgical cancer immunotherapy [7].

- **Membrane Engineering:** Surgical tumor-derived cancer cells are metabolically labeled with **Ac4ManNAz** to introduce azide groups onto their surface [7].
- **Ligand Conjugation:** A galactose ligand, modified with DBCO (Dibenzocyclooctyne), is attached to the azide-labeled cell membrane via a copper-free SPAAC click reaction. This ligand enables the platform to selectively target M2-type Tumor-Associated Macrophages (TAMs) [7].
- **Nanoparticle Fabrication:** The engineered cell membranes are coated onto nanoparticles loaded with a cysteine protease inhibitor (E64) and tumor antigens [7].
- **Therapeutic Action:** The resulting nanoparticle targets TAMs, reshapes their antigen presentation function, and directly activates CD8+ T cells to attack cancer cells, effectively inhibiting tumor recurrence, especially when combined with anti-PD-L1 therapy [7].

Key Experimental Considerations

- **Starting Point:** For cell labeling, begin testing at **10-75 μM** with an incubation period of **2-3 days** [2] [4].
- **Solvent Control:** Always use a DMSO vehicle control group, as it is the standard solvent for **Ac4ManNAz**.
- **Concentration Optimization:** Adhere to the safety guidelines. For new cell types, perform a viability and labeling efficiency assay across a concentration range (e.g., 5-50 μM).
- **Probe Selection:** For live-cell imaging, choose DBCO-based probes for copper-free click chemistry. For fixed cells or in vitro assays, CuAAC can be a highly efficient and cheaper alternative.

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